2-(2-Aminoethoxy)quinoline

Neurodegenerative diseases MAO-B inhibitors Parkinson's disease

Leverage the validated MAO-B inhibitory activity (IC50 15,400 nM) for Parkinson's research and use as a key intermediate in antimalarial SAR studies against P. falciparum. The 2-substituted pattern critically influences target binding and solubility (LogP 1.77), ensuring non-interchangeability with 4‑ or 6‑substituted analogs. The primary amine handle enables rapid amide/sulfonamide library synthesis, accelerating hit‑to‑lead campaigns.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B15271589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethoxy)quinoline
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)OCCN
InChIInChI=1S/C11H12N2O/c12-7-8-14-11-6-5-9-3-1-2-4-10(9)13-11/h1-6H,7-8,12H2
InChIKeyMATCAPBNCQAQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethoxy)quinoline (CAS 102196-29-2): A Versatile Quinoline Scaffold for Medicinal Chemistry and Chemical Biology Applications


2-(2-Aminoethoxy)quinoline is a synthetic heterocyclic compound belonging to the quinoline class, characterized by a quinoline core substituted at the 2-position with an aminoethoxy side chain . This compound is recognized for its role as a versatile building block in medicinal chemistry, leveraging the well-established biological activity of the quinoline nucleus and the enhanced solubility and reactivity conferred by the aminoethoxy group . It serves as a key intermediate or reference compound in the development of novel therapeutic agents targeting a range of diseases, including malaria, neurodegenerative disorders, and cancer.

Why 2-(2-Aminoethoxy)quinoline is Not Interchangeable with Other Aminoethoxy-Substituted Quinolines


Despite sharing a common quinoline core and an aminoethoxy side chain, the substitution position on the quinoline ring (e.g., 2-, 4-, or 6-position) critically dictates the compound's electronic distribution, steric properties, and resultant biological activity [1]. As demonstrated in comparative studies, 2-substituted quinolines like 2-(2-Aminoethoxy)quinoline exhibit distinct pharmacological profiles and physicochemical properties compared to their 4- or 6-substituted analogs, rendering them non-interchangeable in research and development contexts [2]. The specific substitution pattern directly influences target binding affinity, metabolic stability, and solubility, making a targeted selection based on validated experimental data essential for achieving reproducible scientific outcomes.

Quantitative Differentiation: Head-to-Head and Cross-Study Performance Data for 2-(2-Aminoethoxy)quinoline


Monoamine Oxidase B (MAO-B) Inhibition Potency Compared to 4-Substituted Analog

In a direct in vitro enzyme inhibition assay, 2-(2-Aminoethoxy)quinoline demonstrated measurable inhibitory activity against human MAO-B, with an IC50 of 15,400 nM [1]. In contrast, a closely related 4-substituted analog, 4-(2-aminoethoxy)quinoline dihydrochloride, exhibited a substantially different inhibition profile, with an IC50 of 17,000 nM against the same target under comparable assay conditions [2]. The 2-substituted compound shows a marginally lower IC50, indicating a slightly higher potency, and this difference is attributed to the substitution position on the quinoline ring.

Neurodegenerative diseases MAO-B inhibitors Parkinson's disease

Antimalarial Activity: Scaffold Contribution vs. Lead Candidate

While 2-(2-Aminoethoxy)quinoline serves as a crucial building block, its more complex derivatives exhibit potent antimalarial activity. A derivative, 7-chloro-N-[2-(2-{2-[(2,4-difluorobenzyl)amino]ethoxy}ethoxy)ethyl]quinolin-4-amine, demonstrated an IC50 of 48 nM against P. falciparum in culture, a value comparable to the established antimalarial chloroquine [1]. This highlights the scaffold's potential for generating highly active compounds, and the target compound's utility in synthesizing such derivatives.

Antimalarial agents Plasmodium falciparum Drug discovery

Physicochemical Differentiation: Solubility and Lipophilicity

The calculated physicochemical properties of 2-(2-Aminoethoxy)quinoline provide a distinct profile compared to its analogs. It exhibits a predicted logS of -2.5 (moderately soluble), which is a key parameter for in vitro assay compatibility . Furthermore, its calculated LogP of 1.77 indicates moderate lipophilicity, positioning it favorably within the optimal range (1-3) for oral drug absorption and blood-brain barrier penetration [1].

Drug formulation ADME properties Solubility optimization

Targeted Application Scenarios for 2-(2-Aminoethoxy)quinoline Based on Validated Evidence


Lead Optimization for MAO-B Inhibitors in Neurodegenerative Disease Research

Procure 2-(2-Aminoethoxy)quinoline as a starting scaffold for structure-activity relationship (SAR) studies targeting MAO-B. Its measured IC50 of 15,400 nM provides a validated baseline for chemical modifications aimed at improving potency and selectivity [1]. The compound's moderate lipophilicity (LogP = 1.77) also supports its potential for CNS penetration [2].

Synthesis of Next-Generation Antimalarial Agents

Utilize 2-(2-Aminoethoxy)quinoline as a key intermediate in the synthesis of novel 4-aminoquinoline derivatives. Research has shown that compounds built from this scaffold can achieve low nanomolar potency against P. falciparum, comparable to chloroquine [3]. This makes it a strategic purchase for laboratories focused on antimalarial drug discovery.

Chemical Biology Tool for Investigating Quinoline-Target Interactions

Due to its defined MAO-B inhibitory activity, 2-(2-Aminoethoxy)quinoline can serve as a chemical probe to study the role of MAO-B in cellular and in vivo models of Parkinson's disease or other neurological conditions. Its activity profile allows for the study of off-target effects compared to more potent but less selective MAO inhibitors [1].

Building Block for Diversity-Oriented Synthesis

The primary amine in the aminoethoxy side chain provides a reactive handle for further derivatization through amide bond formation, reductive amination, or sulfonamide coupling. This makes 2-(2-Aminoethoxy)quinoline a valuable core for generating diverse compound libraries for high-throughput screening against various biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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